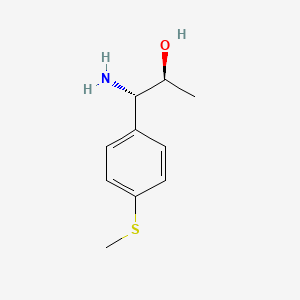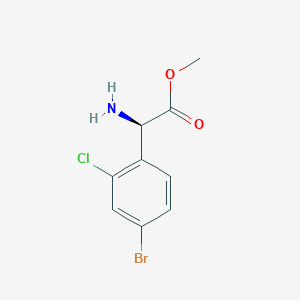
Methyl(R)-2-amino-2-(4-bromo-2-chlorophenyl)acetatehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom on a phenyl ring, an amino group, and a methyl ester group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. The resulting compound is then esterified with methanol to form the methyl ester. Finally, the amino group is introduced through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-bromo-2-chlorophenyl)acetate: Similar structure but lacks the amino group.
4-Bromophenylacetic acid: Contains the bromine atom but lacks the chlorine and amino groups.
Uniqueness
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is unique due to the combination of bromine, chlorine, and amino groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H9BrClNO2 |
|---|---|
Molekulargewicht |
278.53 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-(4-bromo-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
JCINQTDNOOBEFI-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](C1=C(C=C(C=C1)Br)Cl)N |
Kanonische SMILES |
COC(=O)C(C1=C(C=C(C=C1)Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



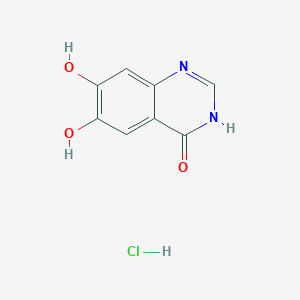
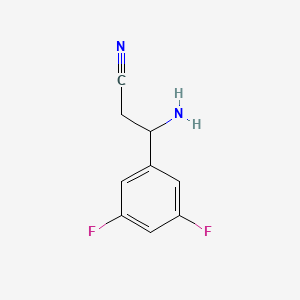


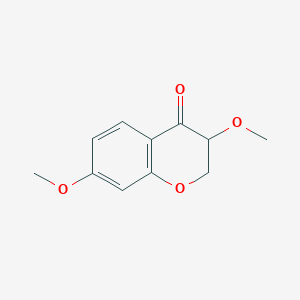
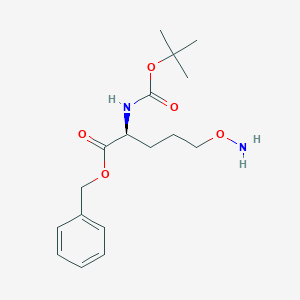

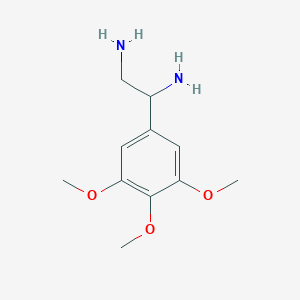


![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)

